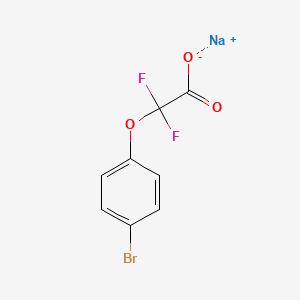

2-(4-溴苯氧基)-2,2-二氟乙酸钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Decomposition Analysis

The study on the decomposition of 2-bromophenol in NaOH solution at high temperatures provides valuable insights into the behavior of brominated phenolic compounds under alkaline conditions . The research demonstrates that at 250 degrees C, the decomposition rate of 2-bromophenol is significantly faster compared to lower temperatures, with debromination reaching nearly complete levels in 1M NaOH after 4 hours. This indicates a strong temperature dependence for the reaction. The study also reveals that the decomposition leads to the formation of both aliphatic and aromatic compounds, including phenol and cresol, as well as carboxylic acids like formic, acetic, and propionic acids in the presence of oxygen. Under nitrogen, the absence of oxygen suppresses oxidation and hydrolysis becomes the predominant pathway .

Conductance Analysis

In another study, the electrical conductances of sodium bromide and sodium tetraphenylborate in 2-ethoxyethanol + water mixtures were investigated across various temperatures . The findings suggest that sodium bromide remains largely in the form of free ions in these solutions, while sodium tetraphenylborate shows a slight tendency towards ionic association, which increases with the 2-ethoxyethanol content. The research also indicates that the solvation of both the bromide and sodium ions weakens as the content of 2-ethoxyethanol in the mixture increases. Additionally, the limiting molar conductivity values for both electrolytes rise with temperature, a relationship that has been quantified using polynomial equations .

Synthesis Analysis

Although the provided papers do not directly address the synthesis of Sodium 2-(4-bromophenoxy)-2,2-difluoroacetate, the decomposition study of 2-bromophenol could offer indirect insights into potential synthetic pathways. The high reactivity of 2-bromophenol under alkaline conditions suggests that careful control of reaction conditions could be necessary for the synthesis of related compounds. The conductance study does not provide direct information on synthesis but informs about the behavior of related sodium compounds in mixed solvent systems, which could be relevant for purification steps in synthesis.

Molecular Structure Analysis

Neither of the studies directly discusses the molecular structure of Sodium 2-(4-bromophenoxy)-2,2-difluoroacetate. However, understanding the behavior of brominated aromatic compounds and the solvation effects on sodium ions could provide a foundational understanding of how similar structures might interact in various environments, which is essential for predicting the molecular structure and reactivity of such compounds.

Chemical Reactions Analysis

The decomposition of 2-bromophenol in NaOH is a chemical reaction that could be related to the reactivity of Sodium 2-(4-bromophenoxy)-2,2-difluoroacetate under alkaline conditions. The formation of various decomposition products indicates a complex reaction network that could also be relevant when considering the chemical reactions of Sodium 2-(4-bromophenoxy)-2,2-difluoroacetate.

Physical and Chemical Properties Analysis

The conductance study provides data on the physical properties of sodium-containing compounds in mixed solvent systems, which could be extrapolated to understand the physical properties of Sodium 2-(4-bromophenoxy)-2,2-difluoroacetate, such as solubility and conductivity. The temperature-dependent behavior of these properties is particularly noteworthy and could be relevant for the compound .

科学研究应用

分解和形成

2-(4-溴苯氧基)-2,2-二氟乙酸钠在高温水溶液氢氧化钠中分解,导致脱溴和形成各种脂肪族和芳香族化合物,包括苯酚和甲酚。这个过程在较高温度和增加 NaOH 浓度时明显更快,氧气的存在导致羧酸形成 (Uchida, Furusawa, & Okuwaki, 2003)。

酶抑制剂的合成

在药物化学中,这种化合物的衍生物,如 4(S)-[(叔丁氧羰基)氨基]-2,2-二氟-3(S)-和-3(R)-[(4-甲氧苯基)氨基]-6-甲基庚酸钠,被合成为酶抑制剂的中间体。这些化合物已显示出对肾素等酶的抑制作用,表明潜在的治疗应用 (Thaisrivongs, Schostarez, Pals, & Turner, 1987)。

催化应用

2-(4-溴苯氧基)-2,2-二氟乙酸钠在催化领域也相关。例如,三乙酰氧基硼氢化钠被用作醛和酮的还原胺化还原剂,在这个过程中,这种化合物可以在各种反应中发挥作用 (Abdel-Magid, Carson, Harris, Maryanoff, & Shah, 1996)。

材料合成

此外,在纳米粒子等材料的合成中,这种化合物的衍生物因其独特的性质而被使用。例如,一氟乙酸钠被用于制备各种金属纳米粒子,并且对其稳定性和催化活性至关重要 (Islam, Saenz-Arana, Wang, Bernal, & Noveron, 2018)。

分析化学

在分析化学中,2-(4-溴苯氧基)-2,2-二氟乙酸钠衍生物被用于毛细管区带电泳等方法中,用于测定相关化合物。此应用对于检测有毒物质至关重要,证明了该化合物在安全和环境监测中的作用 (Guan, Wu, & Luo, 1996)。

安全和危害

未来方向

属性

IUPAC Name |

sodium;2-(4-bromophenoxy)-2,2-difluoroacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O3.Na/c9-5-1-3-6(4-2-5)14-8(10,11)7(12)13;/h1-4H,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEDGJUWXXQGRV-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(C(=O)[O-])(F)F)Br.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2NaO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Amino-2-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile](/img/structure/B3011777.png)

![(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(3-fluoropropyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-4-one](/img/structure/B3011778.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B3011786.png)

![2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B3011787.png)

![N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B3011790.png)